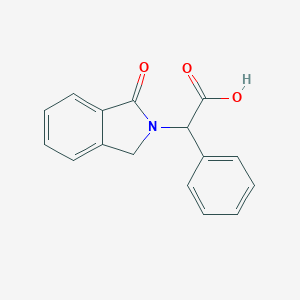

2-(1-Oxoisoindolin-2-yl)-2-phenylacetic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of derivatives related to 2-(1-Oxoisoindolin-2-yl)-2-phenylacetic acid involves condensation reactions, with one approach being the condensation of 4-aminophenylacetic acid with phthalic anhydride to yield (dioxoisoindolin-2-yl)phenylacetic acid, which then serves as a precursor for further chemical transformations (Bedair et al., 2006). Another notable synthesis route involves cyclocondensation of N-substituted benzylidene/methylene-2-(1,3-dioxo isoindolin-2-yl) acetohydrazide with mercapto succinic acid, using a microwave reactor for enhanced efficiency (Nikalje et al., 2015).

Molecular Structure Analysis

Investigations into the molecular structure of oxoisoindolin-2-yl derivatives highlight their complex conformations and potential for hydrogen bonding, which is pivotal for their chemical reactivity and potential interactions in biological systems. For instance, the analysis of oxoindole-linked α-alkoxy-β-amino acid derivatives reveals detailed insights into their stereochemistry and hydrogen bonding patterns, crucial for understanding their reactivity and interactions (Ravikumar et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of this compound derivatives encompasses a range of reactions, including condensation, cyclization, and Michael addition. These reactions are often facilitated by specific catalysts and conditions, such as the use of CuFe2O4 nanoparticles for the green synthesis of novel derivatives through Michael addition with thioacids (Imani Shakibaei et al., 2013).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are determined by their molecular architecture. For example, the synthesis and crystalline structure of (Z)-N′-(2-Oxoindolin-3-ylidene)formohydrazide reveal insights into its stereochemistry and potential polymorphism, which can affect its physical properties and solubility (Abdel‐Aziz et al., 2014).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards nucleophiles or electrophiles, are intrinsically linked to the molecular structure of this compound derivatives. These properties are crucial for their application in synthesis and potential biological activity. The analysis of N-phthaloyl aminocarboxylic acid derivatives, for example, provides insights into their hydrogen bonding characteristics and antimicrobial activity, underscoring the importance of chemical properties in their functional application (Al-farhan et al., 2011).

Applications De Recherche Scientifique

Anti-Inflammatory Activity : A study found that certain derivatives of the compound showed promising anti-inflammatory activity. This suggests potential applications in developing new anti-inflammatory agents (Nikalje, Hirani, & Nawle, 2015).

Urease Inhibition : Derivatives of the compound have been identified as potent urease inhibitors, indicating potential for treating gastrointestinal disorders like gastric and peptic ulcers and hepatic encephalopathy (Irshad, Ahmad, Khan, Bilal, & Ejaz, 2021).

Green Synthesis : A green synthesis method for certain derivatives has been developed, highlighting the compound's role in environmentally friendly chemical processes (Tashrifi, Rad‐Moghadam, Mehrdad, Soheilizad, Larijani, & Mahdavi, 2018).

Bactericidal Activity : Some derivatives have shown high bactericidal activity against bacteria like E. coli and Staphylococcus aureus (Abdel-Rahman & Khalil, 1978).

Acetylcholinesterase Inhibition : Novel oxoisoindoline derivatives have been synthesized and evaluated for their acetylcholinesterase inhibitory activity, which is relevant in the context of treating neurodegenerative diseases like Alzheimer's (Rayatzadeh, Saeedi, Mahdavi, Rezaei, Sabourian, Mosslemin, Akbarzadeh, Foroumadi, & Shafiee, 2015).

Antibacterial and Antifungal Activities : Some synthesized compounds demonstrated notable antibacterial and antifungal activities against a variety of bacteria and fungi (Patel, Patel, Patel, Shaikh, & Patel, 2010).

Photoelectronic Devices : Certain thio-1,3,4-oxadiazol-2-yl derivatives of the compound have good thermal stability, making them suitable for use in photoelectronic devices (Shafi, Rajesh, & Senthilkumar, 2021).

Nootropic Activity : Nootropic activity has been observed in substances containing amino acid esters moieties in derivatives of 2-oxoindolin-3-ylidene-2-oxoacetic acid (Altukhov, 2014).

Cytotoxicity and Antibacterial Activity : Some oxoisoindolin-1-ylphosphine oxides exhibited moderate cytotoxicity on the HL-60 cell line and promising antibacterial activity against Bacillus subtilis (Popovics-Tóth, Rávai, Tajti, Varga, Bagi, Perdih, Szabó, Hackler, Puskás, & Bálint, 2021).

Luminescent and Magnetic Properties : Coordination polymers based on 5-(1-oxoisoindolin-2-yl)isophthalic acid have been synthesized, showing structural versatility and magnetic and luminescent properties (Ye, Lin, & Yao, 2016).

Mécanisme D'action

Target of Action

It is structurally similar to lenalidomide , which is known to target IKZF3, a repressor of the interleukin 2 gene (IL2) . This suggests that 2-(1-Oxoisoindolin-2-yl)-2-phenylacetic acid may have a similar target.

Mode of Action

Based on its structural similarity to lenalidomide , it may also work by decreasing the level of IKZF3, thereby increasing the production of IL-2 and promoting the proliferation of natural killer (NK), NKT cells, and CD4+ T cells .

Biochemical Pathways

Lenalidomide, a structurally similar compound, is known to affect the il-2 pathway . Therefore, it is possible that this compound may also influence this pathway, leading to downstream effects on immune cell proliferation.

Result of Action

If it acts similarly to lenalidomide, it may promote the proliferation of immune cells such as nk, nkt cells, and cd4+ t cells .

Propriétés

IUPAC Name |

2-(3-oxo-1H-isoindol-2-yl)-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3/c18-15-13-9-5-4-8-12(13)10-17(15)14(16(19)20)11-6-2-1-3-7-11/h1-9,14H,10H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNOHRUSRGMQJPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)N1C(C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30377636 | |

| Record name | (1-Oxo-1,3-dihydro-2H-isoindol-2-yl)(phenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

101004-95-9 | |

| Record name | (1-Oxo-1,3-dihydro-2H-isoindol-2-yl)(phenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

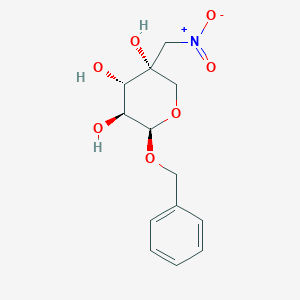

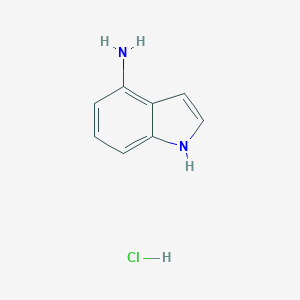

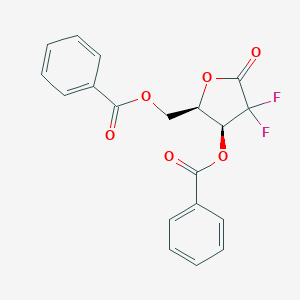

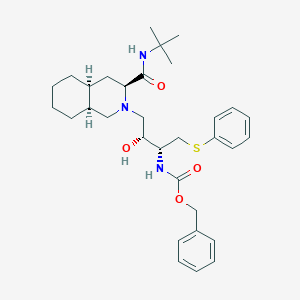

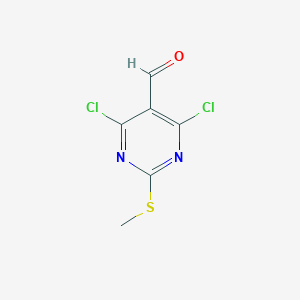

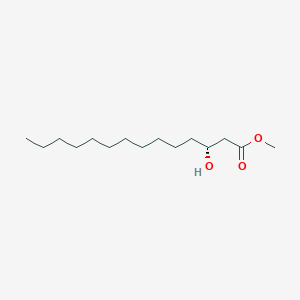

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-[1,2,4]Triazolo[4,3-a][1,4]diazepine](/img/structure/B16839.png)